Physicochemical Differentiation: XLogP3-AA and Polar Surface Area of the Methoxymethyl Analog vs. Alkyl and Aryl Congeners
The computed XLogP3-AA value for 3-(methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is 0.4, considerably lower than the predicted logP for the 3-ethyl analog (C₇H₁₀N₂O, MW 138.17, estimated XLogP3 ≈ 1.1) and the 3-phenyl analog (estimated XLogP3 ≈ 2.5–3.0) [1]. The TPSA of 47.3 Ų for the target compound reflects the additional ether oxygen, which is absent in the 3-ethyl (TPSA ≈ 37.8 Ų) and 3-propyl (TPSA ≈ 37.8 Ų) analogs [1]. These differences place the methoxymethyl analog in a distinct region of the physicochemical property space for fragment-based screening, with improved aqueous solubility potential and reduced non-specific binding risk compared to more lipophilic analogs [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 47.3 Ų; HBA = 4; Rotatable bonds = 2 [1] |
| Comparator Or Baseline | 3-Ethyl analog: est. XLogP3 ≈ 1.1, TPSA ≈ 37.8 Ų, HBA = 3; 3-Phenyl analog: est. XLogP3 ≈ 2.5–3.0, TPSA ≈ 37.8 Ų [2] |
| Quantified Difference | ΔXLogP3 ≈ −0.7 vs. 3-ethyl; ΔTPSA ≈ +9.5 Ų vs. 3-ethyl and 3-phenyl |
| Conditions | Computed properties from PubChem (XLogP3-AA, Cactvs TPSA); comparator values are estimates based on structural analogy and PubChem data for related compounds [1][2] |
Why This Matters
The lower lipophilicity and higher polar surface area of the methoxymethyl analog predict superior aqueous solubility and fewer non-specific binding artifacts in biochemical assays, making it a more tractable fragment hit or lead-like starting point than its alkyl or aryl counterparts.
- [1] PubChem. (2025). Compound Summary for CID 3624377: 3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/603067-30-7 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
